![molecular formula C13H23NO4 B15297495 rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl group and an ethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethyl Substitution: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the Boc group can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-[(tert-butoxy)carbonyl]amino-piperidine-2-carboxylic acid
- rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid
Uniqueness
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical properties. The ethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S,3R)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-9-7-6-8-14(10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
InChI Key |
BIQCBRHEUBSOJD-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
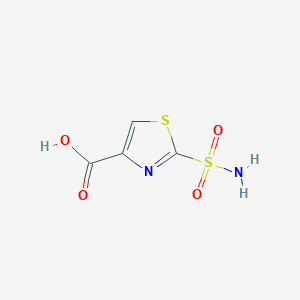
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
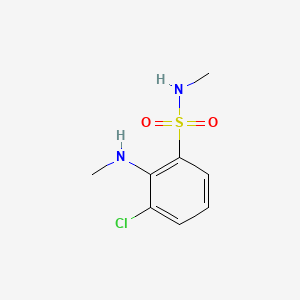
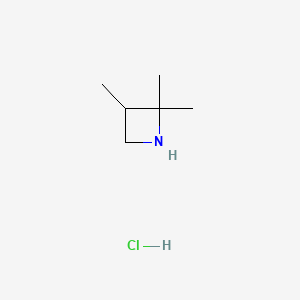
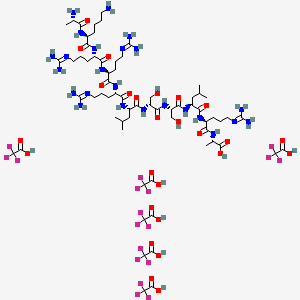
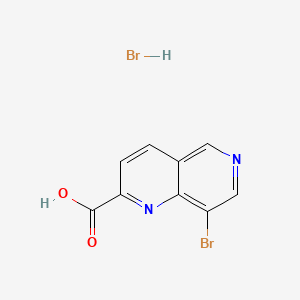
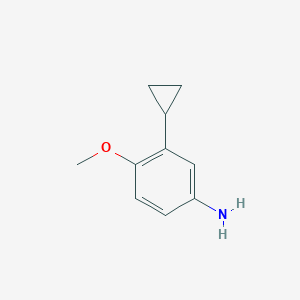

![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
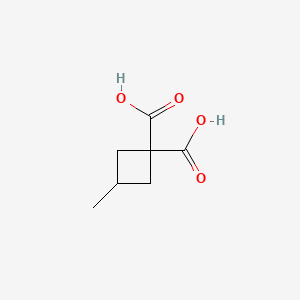
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
